Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a benzene ring, an ethenyl group, and a long octyl chain, making it amphiphilic and effective in reducing surface tension.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride typically involves the quaternization of N,N-dimethyl-N-octylamine with benzyl chloride. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same quaternization reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are typical, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines are used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of cell membranes, leading to increased permeability and potential cell lysis. The molecular targets include lipid bilayers and membrane proteins, which are disrupted by the compound’s amphiphilic nature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride
- Benzenemethanaminium, 4-methyl-N,N-dimethyl-N-octyl-, chloride
Uniqueness
Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride is unique due to the presence of the ethenyl group, which enhances its reactivity and surfactant properties compared to similar compounds. This structural feature allows for more versatile applications in various fields.
Eigenschaften
CAS-Nummer |
98473-87-1 |
---|---|
Molekularformel |
C19H32ClN |
Molekulargewicht |
309.9 g/mol |
IUPAC-Name |
(4-ethenylphenyl)methyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C19H32N.ClH/c1-5-7-8-9-10-11-16-20(3,4)17-19-14-12-18(6-2)13-15-19;/h6,12-15H,2,5,7-11,16-17H2,1,3-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BYVDJZASUJTITI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.